

# Practical Guide to 80-O14B: Storage, Handling, and Application Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 80-O14B

Cat. No.: B10862083

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## Introduction

**80-O14B** is a cationic lipid-like compound integral to the formulation of lipid nanoparticles (LNPs) for the efficient delivery of therapeutic payloads such as mRNA, siRNA, and CRISPR/Cas9 components. Its unique structure facilitates the encapsulation of nucleic acids and promotes cellular uptake and endosomal escape, which are critical steps for the successful intracellular delivery of genetic material. This document provides a comprehensive guide to the proper storage, handling, and application of **80-O14B** in a research and drug development setting.

## Physicochemical Properties and Storage

Proper storage and handling of **80-O14B** are paramount to maintaining its chemical integrity and functionality in downstream applications. The following table summarizes the key physicochemical properties and recommended storage conditions.

Property	Data	Reference(s)
Chemical Name	80-O14B	
Molecular Formula	C35H70N2O4S4	
Molecular Weight	711.2 g/mol	
CAS Number	1624618-01-4	
Appearance	Not specified; typically, an oily or waxy solid at room temperature.	
Solubility	Readily soluble in ethanol. Miscible with other organic solvents like chloroform and DMSO. Poorly soluble in aqueous solutions.[1]	
Recommended Storage	Neat Compound: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2]	[2]
Long-term Stability	Stable for extended periods at -20°C as a neat compound. Avoid repeated freeze-thaw cycles once in solution.	
In-solution Stability	In ethanol, stable for short-term use when stored at -20°C. For aqueous formulations (as LNPs), see Section 5.0.	

## Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **80-O14B**. While a specific Safety Data Sheet (SDS) for **80-O14B** is not publicly available, the

following guidelines are based on best practices for handling cationic lipids.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling **80-O14B** in its neat form or in solution.
- **Ventilation:** Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in volatile organic solvents like ethanol or chloroform.
- **Inhalation:** Avoid inhaling dust or vapors.
- **Skin and Eye Contact:** Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.
- **Spills:** In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.
- **Disposal:** Dispose of **80-O14B** and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

## Experimental Protocols

### Preparation of 80-O14B Stock Solution

A stock solution of **80-O14B** in ethanol is the starting point for most lipid nanoparticle formulations.

Materials:

- **80-O14B** (neat compound)
- 200-proof, anhydrous ethanol
- Sterile, RNase-free microcentrifuge tubes or glass vials
- Argon or nitrogen gas

Protocol:

- Allow the vial of **80-O14B** to equilibrate to room temperature before opening to prevent moisture condensation.
- Under a gentle stream of argon or nitrogen, weigh the desired amount of **80-O14B** into a sterile, RNase-free vial.
- Add the calculated volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
- Cap the vial tightly and vortex or sonicate briefly until the lipid is completely dissolved. The solution should be clear.
- Store the stock solution at -20°C under an inert atmosphere. For frequent use, it is advisable to prepare smaller aliquots to minimize freeze-thaw cycles.

## Formulation of **80-O14B** Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This protocol describes a general method for formulating LNPs using a microfluidic mixing device. The ratios of lipids can be adjusted to optimize for specific applications.

Materials:

- **80-O14B** stock solution in ethanol
- Helper lipids:
  - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
  - Cholesterol in ethanol
  - 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in ethanol
- Nucleic acid (e.g., mRNA, sgRNA/Cas9 RNP) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 10 kDa MWCO)

Protocol:

- Prepare the Lipid Mixture:
  - In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A common starting ratio for cationic lipid formulations is approximately 50:10:38.5:1.5 (**80-O14B** : DSPC : Cholesterol : DMPE-PEG2000).
  - Ensure the final mixture is completely dissolved and clear.
- Prepare the Nucleic Acid Solution:
  - Dilute the nucleic acid cargo to the desired concentration in the acidic aqueous buffer.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
  - Set the flow rate ratio, typically 3:1 (aqueous:ethanolic phase), and the total flow rate.
  - Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the nucleic acid.
- Dialysis and Concentration:
  - Transfer the collected LNP solution to a dialysis cassette.
  - Perform dialysis against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and exchange the buffer to a neutral pH.

- After dialysis, the LNP solution can be concentrated if necessary using a centrifugal filter unit.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22  $\mu\text{m}$  filter.
  - Store the LNP solution at 2-8°C for short-term storage (up to several weeks). For long-term storage, consider freezing at -80°C with the addition of a cryoprotectant (e.g., sucrose or trehalose) to prevent aggregation.[\[2\]](#)[\[3\]](#)

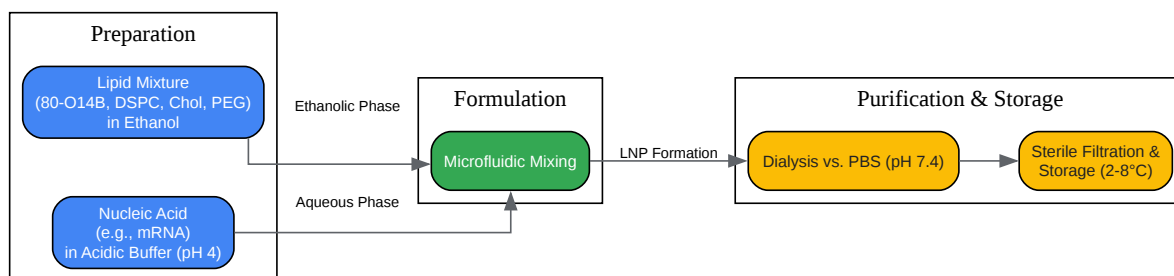
## Characterization of 80-O14B LNPs

It is essential to characterize the formulated LNPs to ensure quality and consistency.

Parameter	Method	Typical Expected Values
Particle Size & PDI	Dynamic Light Scattering (DLS)	80-150 nm with a Polydispersity Index (PDI) < 0.2
Zeta Potential	Electrophoretic Light Scattering	Slightly negative to neutral at pH 7.4
Encapsulation Efficiency	RiboGreen® Assay (for RNA)	> 90%
Morphology	Cryogenic Transmission Electron Microscopy (Cryo-TEM)	Spherical vesicles

## Visualization of Mechanisms and Workflows

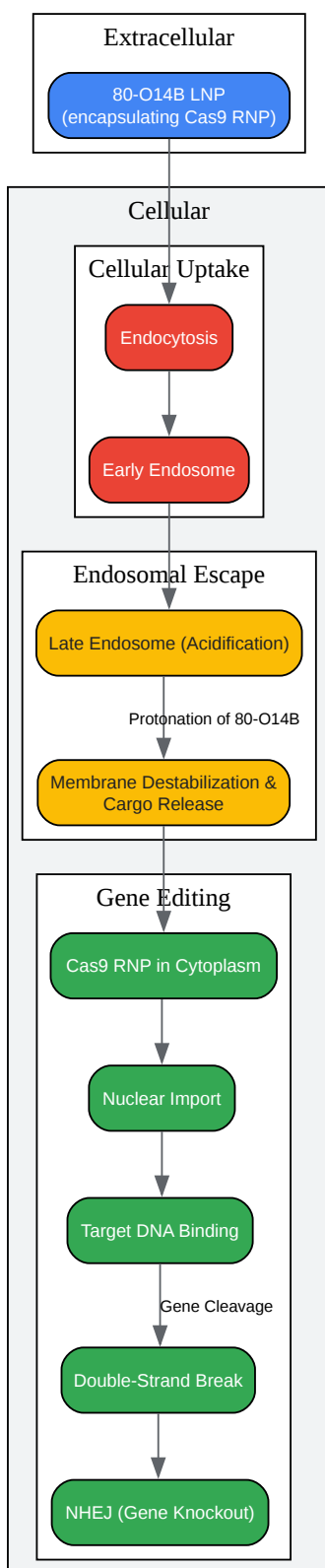
### Experimental Workflow for LNP Formulation



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Caption: Workflow for the formulation of **80-O14B** lipid nanoparticles.

## Signaling Pathway: LNP-mediated CRISPR/Cas9 Delivery and Gene Editing



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Caption: Mechanism of **80-O14B** LNP-mediated delivery of CRISPR/Cas9 RNP.



## Conclusion

**80-O14B** is a potent cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Adherence to the storage, handling, and experimental protocols outlined in this guide will help ensure the successful and reproducible application of this compound in research and development. As with any formulation, optimization of lipid ratios and processing parameters may be necessary to achieve the desired performance for a specific application.

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- To cite this document: BenchChem. [Practical Guide to 80-O14B: Storage, Handling, and Application Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10862083#practical-guide-to-80-o14b-storage-and-handling>]

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